(Z)-methyl 2-(6-fluoro-2-((2-iodobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[6-fluoro-2-(2-iodobenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FIN2O3S/c1-24-15(22)9-21-13-7-6-10(18)8-14(13)25-17(21)20-16(23)11-4-2-3-5-12(11)19/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEPBRXYYJDGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FIN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be described with the following structural formula:
- Molecular Formula : C17H14FINO2S
- Molecular Weight : 375.36 g/mol
The presence of a fluorine atom and an iodobenzoyl group suggests that this compound may exhibit unique interactions with biological targets, enhancing its potential as a therapeutic agent.
Anticancer Properties
Recent studies have indicated that compounds similar to (Z)-methyl 2-(6-fluoro-2-((2-iodobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may possess significant anticancer activity. For instance, compounds containing thiazole rings have been shown to inhibit cancer cell proliferation effectively:
- Cytotoxicity Assays : In vitro studies using various cancer cell lines demonstrated that derivatives of thiazole exhibited IC50 values ranging from 1 µM to 10 µM, indicating potent cytotoxic effects against cancer cells while sparing normal cells .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the disruption of cell cycle progression. For example, compounds similar to this compound have been documented to induce G2/M phase arrest in cancer cells, which is crucial for their anticancer efficacy .
Antioxidant Activity
In addition to anticancer properties, the compound may also exhibit antioxidant activity. Antioxidants are vital in combating oxidative stress, which is implicated in various diseases, including cancer:
- DPPH Radical Scavenging Assay : Preliminary assays indicated that certain thiazole derivatives showed significant radical scavenging activity with IC50 values comparable to well-known antioxidants like Trolox . This suggests that this compound could potentially protect cells from oxidative damage.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. For this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and cellular uptake |
| Iodobenzoyl Group | Potentially increases binding affinity to targets |
| Thiazole Ring | Associated with anticancer and antioxidant effects |
Case Studies
- Study on Thiazole Derivatives : A study published in Heterocyclic Communications evaluated various thiazole derivatives for their anticancer properties. Compounds with similar structures showed significant cytotoxicity against Hep3B liver cancer cells, with some derivatives achieving IC50 values lower than 5 µM .
- Antioxidant Evaluation : Another study assessed the antioxidant capacity of thiazole derivatives using the DPPH assay. Compounds demonstrated varying degrees of efficacy, suggesting a potential role for this compound in reducing oxidative stress in biological systems .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The target compound shares a benzo[d]thiazol-3(2H)-ylacetate backbone with several analogs. Key differences lie in the substituents at positions 2 and 6 of the benzothiazole ring, which influence molecular weight, electronic properties, and steric effects.
Table 1: Structural and Molecular Comparison
*Calculated molecular weight based on formula.
Key Observations:
- Substituent Effects: The 2-iodobenzoyl group in the target compound introduces significant steric bulk and polarizability compared to smaller groups like isoxazole-5-carbonyl or quinoxaline-2-carbonyl. Iodine’s large atomic radius may enhance intermolecular interactions (e.g., halogen bonding) but reduce solubility in polar solvents. Fluorine at position 6 (vs.
Molecular Weight and Physical State :
Spectral and Physicochemical Properties
While IR and NMR data for the target compound are unavailable, analogs provide insights:
- IR Spectra: Strong absorption bands for carbonyl (C=O, ~1737 cm⁻¹) and imino (C=N, ~1606 cm⁻¹) groups are common.
- NMR : Substituents like iodine (δ 7–8 ppm for aromatic protons) or fluorine (δ -150 ppm for ¹⁹F NMR) would produce distinct shifts.
Q & A
Q. What are the key synthetic challenges in preparing (Z)-methyl 2-(6-fluoro-2-((2-iodobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis involves three critical steps: (1) formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carboxylic acids ; (2) regioselective introduction of fluorine and iodine via halogenation or coupling reactions; (3) esterification and imine formation under controlled pH and temperature. Optimization includes using continuous flow reactors to enhance yield (by ~20%) and green solvents (e.g., ethanol/water mixtures) to reduce waste . Characterization via NMR (¹H/¹³C) and HPLC (purity >95%) is essential .
Q. How does the fluorine substituent influence the compound’s stability and biological activity compared to chloro or bromo analogs?
- Methodological Answer: Fluorine enhances metabolic stability by reducing oxidative degradation (C-F bond strength: ~485 kJ/mol vs. C-Cl: ~327 kJ/mol) and improves target binding via electronegative effects. Comparative studies show a 3-fold increase in plasma half-life (t½) for the fluoro analog vs. chloro derivatives in vitro . Use competitive binding assays (e.g., SPR or ITC) to quantify affinity shifts .
Q. What analytical techniques are critical for confirming the (Z)-isomer configuration and purity of this compound?
- Methodological Answer:
- NMR: NOESY/ROESY detects spatial proximity of the imine proton to the benzo[d]thiazole ring, confirming the (Z)-configuration .
- HPLC-MS: Quantifies purity (>95%) and detects trace isomers. Use chiral columns (e.g., Chiralpak IA) for enantiomeric resolution .
- X-ray crystallography: Resolves stereochemistry unambiguously (e.g., CCDC deposition for analogs in ).
Q. What in vitro assays are suitable for initial screening of this compound’s biological activity?
- Methodological Answer:
- Enzyme inhibition: Use fluorescence polarization assays with recombinant kinases or proteases (IC50 determination).
- Cytotoxicity: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7).
- Metabolic stability: Microsomal incubation (human/rat liver microsomes) with LC-MS/MS analysis of parent compound depletion .
Q. How can researchers mitigate solubility issues during formulation for biological testing?
- Methodological Answer:
- Co-solvents: Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizers.
- pH adjustment: Prepare buffers (pH 6–8) to exploit the compound’s weakly acidic/basic groups.
- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance bioavailability .
Advanced Research Questions
Q. How can computational methods predict the binding mode of this compound to its putative biological targets?
- Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., kinases from PDB). Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .
- QSAR modeling: Correlate substituent electronegativity (e.g., Hammett σ values) with activity data to guide synthetic modifications .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy observed in preclinical studies?
- Methodological Answer:
- Pharmacokinetic profiling: Measure bioavailability (AUC), tissue distribution (LC-MS/MS), and metabolite identification (HR-MS/MS).
- Target engagement assays: Use PET tracers or bioluminescent probes to confirm target binding in vivo .
- Dose optimization: Conduct PK/PD modeling to align exposure with therapeutic windows .
Q. How does the iodine atom in the 2-iodobenzoyl group impact radiosensitization potential in cancer therapy?
- Methodological Answer: Iodine’s high atomic number (Z = 53) enhances X-ray absorption, making the compound a candidate for radiotherapy adjuvants. Test in combination with ionizing radiation (2–6 Gy) in clonogenic survival assays. Compare with non-iodinated analogs to isolate radiosensitization effects .
Q. What synthetic routes enable regioselective modification of the benzo[d]thiazole core for SAR studies?
- Methodological Answer:
- C-H functionalization: Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at the 6-fluoro position .
- Protecting group strategies: Temporarily block the imine nitrogen with Boc groups to direct electrophilic substitutions .
Q. How can researchers validate the compound’s mechanism of action when conflicting data arise from transcriptomic vs. proteomic analyses?
- Methodological Answer:
- Multi-omics integration: Combine RNA-seq (transcriptome) and TMT-labeled proteomics to identify concordant pathways.
- CRISPR-Cas9 knockout: Validate target gene essentiality in isogenic cell lines .
- Phosphoproteomics: Use TiO2 enrichment and LC-MS/MS to map kinase signaling perturbations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
